Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H12O5 . It has an average mass of 248.231 Da and a monoisotopic mass of 248.068466 Da .
Synthesis Analysis
An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis
The SMILES string for Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate isCCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC
. This provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
The compound is involved in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .Scientific Research Applications
Catalysis with Lanthanide-Oxo Clusters (LOCs)
Lanthanide-oxo/hydroxo clusters (LOCs) are polynuclear complexes featuring a polyhedral metal-oxo/hydroxo cluster core of lanthanide ions, either exclusively or coexisting with 3d metal ions . Recent research has explored the catalytic potential of these clusters. Key points include:
Biologically Attractive Scaffold
The chromene scaffold, including 7-methoxy-4-oxo-4H-chromene-3-carboxylate, serves as a versatile platform for drug discovery. Researchers have explored its potential in drug design, targeting specific biological pathways, and modulating cellular processes . Notable aspects include:
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2 and cyp2c19 enzymes . These enzymes are part of the cytochrome P450 family and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.51, indicating moderate lipophilicity . This property influences its distribution within the body and its ability to cross biological membranes. It is soluble in water, with a solubility of 0.443 mg/ml .
properties
IUPAC Name |
ethyl 7-methoxy-4-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLUKKJKAGIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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